

Spectroscopic Analysis of 3-Chloro-4formylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Chloro-4-formylbenzoic acid	
Cat. No.:	B112806	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for **3-Chloro-4-formylbenzoic acid**. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for **3-Chloro-4-formylbenzoic acid** could not be located. While the compound is commercially available and its basic properties are known, detailed published characterization data remains elusive.

This guide, therefore, provides a summary of the available information for structurally related compounds to serve as a reference. Additionally, generalized experimental protocols for the acquisition of such data are presented, followed by a visualization of a typical analytical workflow.

Physicochemical Properties

Property	Value "	Source
CAS Number	58588-59-3	[1]
Molecular Formula	C ₈ H ₅ ClO ₃	
Molecular Weight	184.58 g/mol	[2]

Spectroscopic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize spectroscopic data for 3-chlorobenzoic acid and 4-formylbenzoic acid, which are structurally similar to the target compound.

3-Chlorobenzoic Acid

¹H NMR Data (400 MHz, DMSO-d₆)[3]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.34	S	1H	СООН
7.79	m	2H	Ar-H
7.70	m	1H	Ar-H
7.55	t	1H	Ar-H

¹³C NMR Data (100 MHz, DMSO-d₆)[3]

Chemical Shift (δ) ppm
166.54
133.82
133.37
133.15
131.30
129.30
128.37

4-Formylbenzoic Acid

¹H NMR Data (399.65 MHz, DMSO-d₆)[4]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.5	S	1H	СООН
10.139	S	1H	СНО
8.165	d	2H	Ar-H
8.047	d	2H	Ar-H

¹³C NMR Data

Note: Specific solvent and frequency were not provided in the source.

Chemical Shift (δ) ppm
193.2
167.0
139.5
L35.5
130.2
129.8

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **3-Chloro-4-formylbenzoic acid**.

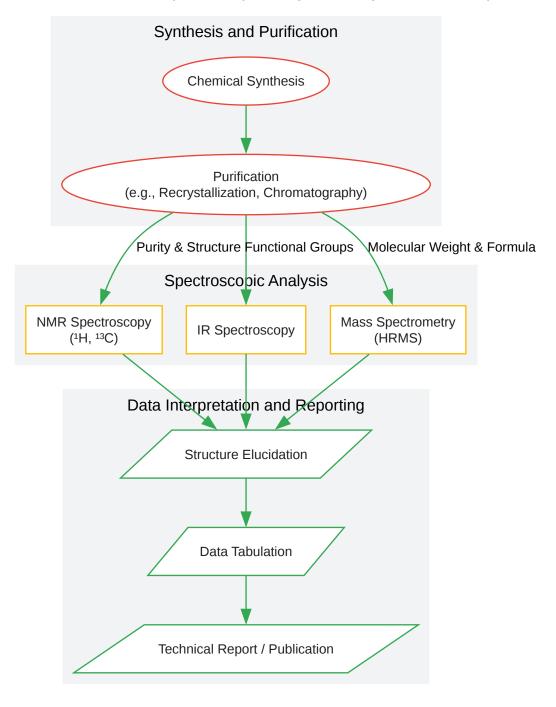
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition: The carbon spectrum would be acquired using a proton-decoupled pulse sequence. A larger number of scans would be necessary due to the lower natural abundance of ¹³C. Chemical shifts would be referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry (MS)


- Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition: The sample solution would be introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to ensure high mass accuracy for the determination of the elemental composition. Data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis of a Synthesized Compound

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 58588-59-3|3-Chloro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-4-formylbenzoic acid [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chloro-4-formylbenzoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112806#spectroscopic-data-nmr-ir-ms-for-3-chloro-4-formylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com